molecular formula C22H19BrFN3O2 B13417998 1,2,3,6-Tetra-dehydro Droperidol

1,2,3,6-Tetra-dehydro Droperidol

Cat. No.: B13417998
M. Wt: 456.3 g/mol
InChI Key: OHQXHFLUDOFANL-UHFFFAOYSA-N
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Description

1,2,3,6-Tetra-dehydro Droperidol is a derivative of droperidol, a butyrophenone with general properties similar to those of haloperidol. Droperidol is commonly used as an antiemetic and antipsychotic agent. This compound is primarily used in scientific research and is not intended for human or animal use .

Preparation Methods

The synthesis of 1,2,3,6-Tetra-dehydro Droperidol involves several steps. One method includes the condensation reaction of 1-N-Boc-4-oxo-3-piperidine carboxylic acid ethyl ester with o-phenylenediamine to obtain 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)-3,6-dihydro-2H-piperidine-1-carboxylic acid tert-butyl ester. This product is then reacted with an organic solution of hydrochloric acid to yield the intermediate, which is further processed to obtain this compound .

Chemical Reactions Analysis

1,2,3,6-Tetra-dehydro Droperidol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro groups.

Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,6-Tetra-dehydro Droperidol is used extensively in scientific research, particularly in the fields of chemistry and pharmacology. It serves as a reference material for the study of droperidol and its derivatives. Researchers use it to investigate the pharmacokinetics, pharmacodynamics, and metabolic pathways of droperidol. It is also used in the development of new antipsychotic and antiemetic drugs .

Mechanism of Action

The exact mechanism of action of 1,2,3,6-Tetra-dehydro Droperidol is not fully understood. it is believed to exert its effects by antagonizing the actions of glutamic acid within the extrapyramidal system. It may also inhibit catecholamine receptors and the reuptake of neurotransmitters, leading to its strong central antidopaminergic action and weak central anticholinergic action .

Comparison with Similar Compounds

1,2,3,6-Tetra-dehydro Droperidol is similar to other butyrophenone derivatives like haloperidol and droperidol. it is unique in its specific chemical structure, which allows for different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

    Droperidol: Used as an antiemetic and antipsychotic.

    Haloperidol: Another butyrophenone derivative with similar uses.

    Benperidol: Used primarily as an antipsychotic.

These compounds share a common structural framework but differ in their specific chemical modifications, leading to variations in their pharmacological effects .

Properties

Molecular Formula

C22H19BrFN3O2

Molecular Weight

456.3 g/mol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;bromide

InChI

InChI=1S/C22H18FN3O2.BrH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-12,14-15H,3,6,13H2;1H

InChI Key

OHQXHFLUDOFANL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=[N+](C=C3)CCCC(=O)C4=CC=C(C=C4)F.[Br-]

Origin of Product

United States

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